molecular formula C12H16N2O2 B3151761 Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate CAS No. 721920-80-5

Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate

Cat. No.: B3151761
CAS No.: 721920-80-5
M. Wt: 220.27 g/mol
InChI Key: XAGQBVVLZDCQOH-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a tetrahydro ring and an ethyl acetate group.

Chemical Reactions Analysis

Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antibacterial effects. In cancer cells, it may interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-11(15)8-10-6-5-9-4-3-7-13-12(9)14-10/h5-6H,2-4,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGQBVVLZDCQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704386
Record name Ethyl (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721920-80-5
Record name Ethyl (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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